Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-
Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-
Coniferyl benzoate is a benzoate ester obtained by the formal condensation of coniferol with benzoic acid. It has a role as an antifeedant, an allelochemical and a plant metabolite. It is a benzoate ester and a member of guaiacols. It is functionally related to a coniferol.
Coniferyl benzoate is a natural product found in Populus grandidentata, Styrax benzoin, and Populus tremuloides with data available.
Coniferyl benzoate is a natural product found in Populus grandidentata, Styrax benzoin, and Populus tremuloides with data available.
Brand Name:
Vulcanchem
CAS No.:
4159-29-9
VCID:
VC20869490
InChI:
InChI=1S/C17H16O4/c1-20-16-12-13(9-10-15(16)18)6-5-11-21-17(19)14-7-3-2-4-8-14/h2-10,12,18H,11H2,1H3/b6-5+
SMILES:
COC1=C(C=CC(=C1)C=CCOC(=O)C2=CC=CC=C2)O
Molecular Formula:
C17H16O4
Molecular Weight:
284.31 g/mol
Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-
CAS No.: 4159-29-9
Cat. No.: VC20869490
Molecular Formula: C17H16O4
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.
![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy- - 4159-29-9](/images/no_structure.jpg)
Specification
Description | Coniferyl benzoate is a benzoate ester obtained by the formal condensation of coniferol with benzoic acid. It has a role as an antifeedant, an allelochemical and a plant metabolite. It is a benzoate ester and a member of guaiacols. It is functionally related to a coniferol. Coniferyl benzoate is a natural product found in Populus grandidentata, Styrax benzoin, and Populus tremuloides with data available. |
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CAS No. | 4159-29-9 |
Molecular Formula | C17H16O4 |
Molecular Weight | 284.31 g/mol |
IUPAC Name | [(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] benzoate |
Standard InChI | InChI=1S/C17H16O4/c1-20-16-12-13(9-10-15(16)18)6-5-11-21-17(19)14-7-3-2-4-8-14/h2-10,12,18H,11H2,1H3/b6-5+ |
Standard InChI Key | LAAPRQODJPXAHC-AATRIKPKSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/COC(=O)C2=CC=CC=C2)O |
SMILES | COC1=C(C=CC(=C1)C=CCOC(=O)C2=CC=CC=C2)O |
Canonical SMILES | COC1=C(C=CC(=C1)C=CCOC(=O)C2=CC=CC=C2)O |
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